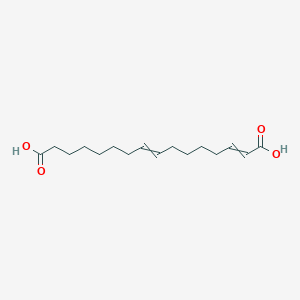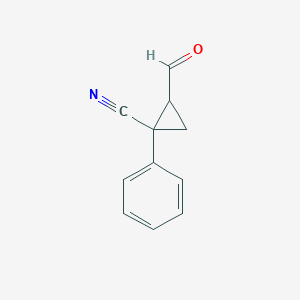
Cyclopropanecarbonitrile, 2-formyl-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarbonitrile, 2-formyl-1-phenyl-, also known as 1-Phenyl-1-cyclopropanecarbonitrile, is an organic compound with the molecular formula C10H9N. It is characterized by a cyclopropane ring attached to a phenyl group and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarbonitrile, 2-formyl-1-phenyl-, typically involves the reaction of phenylmagnesium bromide with cyclopropyl cyanide. This reaction yields cyclopropyl-phenyl ketone-imine, which can be further processed to obtain the desired compound . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency and product quality.
化学反応の分析
Types of Reactions
Cyclopropanecarbonitrile, 2-formyl-1-phenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
科学的研究の応用
Cyclopropanecarbonitrile, 2-formyl-1-phenyl-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development and its role in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of Cyclopropanecarbonitrile, 2-formyl-1-phenyl-, involves its interaction with molecular targets and pathways within biological systems. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes or receptors. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
Cyclopropanecarbonitrile: A simpler analog without the phenyl group.
Phenylacetonitrile: Contains a phenyl group attached to an acetonitrile moiety.
Benzyl cyanide: Similar structure but with a benzyl group instead of a cyclopropane ring.
Uniqueness
Cyclopropanecarbonitrile, 2-formyl-1-phenyl-, is unique due to the presence of both a cyclopropane ring and a phenyl group, which impart distinct reactivity and properties. The combination of these structural features makes it a valuable compound in synthetic chemistry and research applications.
特性
CAS番号 |
243118-95-8 |
|---|---|
分子式 |
C11H9NO |
分子量 |
171.19 g/mol |
IUPAC名 |
2-formyl-1-phenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H9NO/c12-8-11(6-10(11)7-13)9-4-2-1-3-5-9/h1-5,7,10H,6H2 |
InChIキー |
GQOOBQOTNNWTRQ-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(C#N)C2=CC=CC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
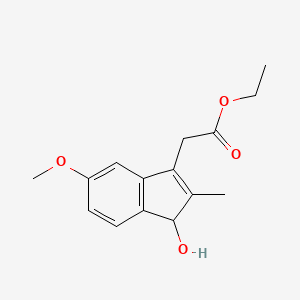
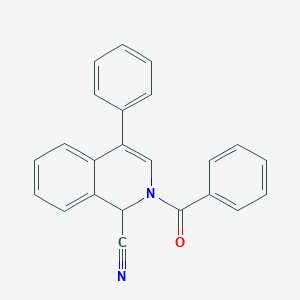

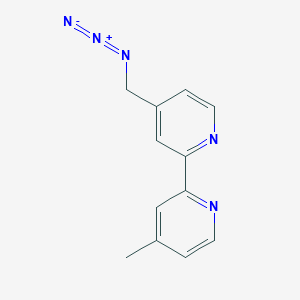
![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)
![N-{2-[(2-Chloro-6-nitrophenyl)sulfanyl]-4-methoxyphenyl}formamide](/img/structure/B14255338.png)

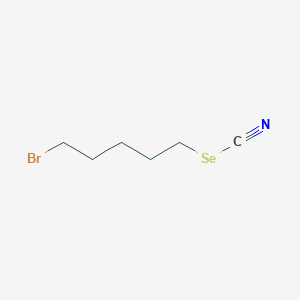
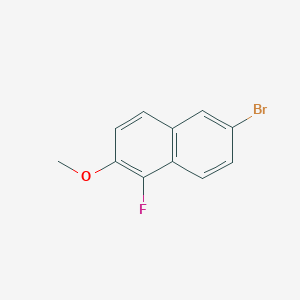
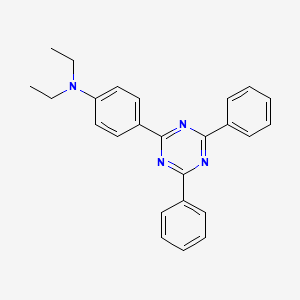
![2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]-](/img/structure/B14255373.png)
